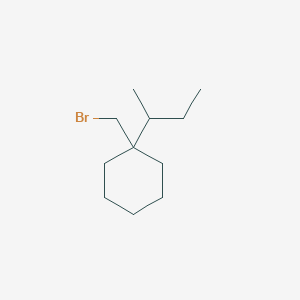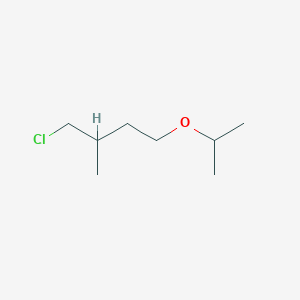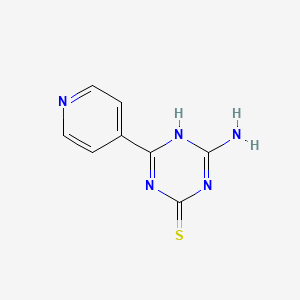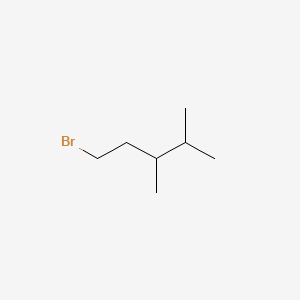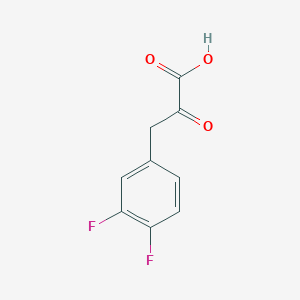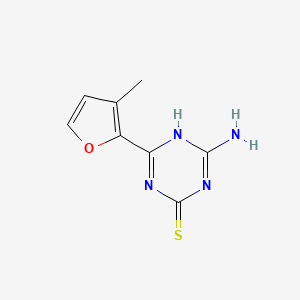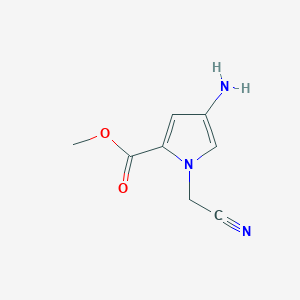![molecular formula C11H14N2O2 B13202821 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one: is a heterocyclic compound that features an oxazolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and an oxazolidinone ring makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(aminomethyl)phenyl derivatives with ethylene carbonate under basic conditions to form the oxazolidinone ring . Another approach includes the use of glycidyl carbamates, which undergo cyclization in the presence of catalysts like triazabicyclodecene .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amino alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with specific properties, such as polymers and resins.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules.
Medicine: The oxazolidinone ring is a core structure in several antibiotics, such as linezolid and tedizolid. Therefore, derivatives of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one are explored for their potential antibacterial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
- 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride
- 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
Comparison: While these compounds share the oxazolidinone ring, their substituents differ, leading to variations in their chemical reactivity and biological activity. For instance, 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride has a different side chain, which may affect its binding affinity to biological targets and its overall pharmacokinetic properties .
Conclusion
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and the development of novel materials and pharmaceuticals. Continued research into its properties and applications will likely yield further advancements in multiple fields.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-[3-[(1R)-1-aminoethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
XPEMBCIMCWZGKT-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)N2CCOC2=O)N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


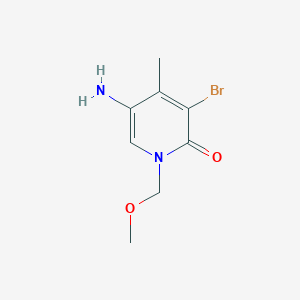
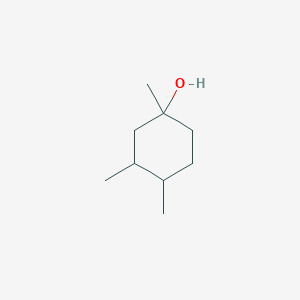

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
